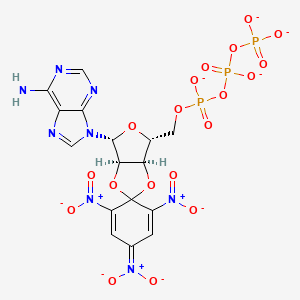
Tnp-ATP(5-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TNP-ATP(5-) is an organophosphate oxoanion arising from deprotonation of the triphosphate OH groups of TNP-ATP. It derives from an ATP(4-). It is a conjugate base of a TNP-ATP.
Applications De Recherche Scientifique
Fluorescence Spectroscopy
Fluorescence Characteristics
TNP-ATP exhibits strong fluorescence when bound to proteins, making it an excellent tool for studying protein interactions. The compound is excited at wavelengths of 408 nm and 470 nm, emitting fluorescence in the range of 530–560 nm. This property is particularly advantageous as it minimizes interference from background fluorescence often encountered in biological samples .
Binding Studies
TNP-ATP has been widely used to investigate ATP-binding sites on various proteins. It allows for the determination of binding affinities and dissociation constants (Kd) through changes in fluorescence intensity upon binding. Studies have shown that TNP-ATP binds with higher affinity to many proteins compared to ATP, often by a factor of 20 to 2000 times .
Förster Resonance Energy Transfer (FRET)
TNP-ATP serves as a valuable acceptor molecule in FRET experiments. Its ability to absorb over a wide wavelength range makes it suitable for studying conformational changes in proteins during ATP binding and hydrolysis. For instance, TNP-ATP has been used to observe structural shifts in Na+/K+ ATPase, providing insights into the dynamics of ion transport mechanisms .
Microscopy Applications
Fluorescent Microscopy
The enhanced fluorescence of TNP-ATP when bound to proteins significantly improves the sensitivity of observations in fluorescent microscopy. This is particularly useful under epifluorescent illumination conditions, where background fluorescence can obscure results . Researchers have employed TNP-ATP to visualize the localization and dynamics of ATP-requiring proteins within cells.
Protein Kinase Studies
TNP-ATP has been instrumental in studying protein kinases, enabling the measurement of enzyme activity and substrate interactions. By titrating TNP-ATP with varying concentrations of kinase proteins, researchers can assess the kinetics of phosphorylation reactions and determine the effects of inhibitors on enzyme activity .
Pharmacological Applications
In pharmacological studies, TNP-ATP acts as an antagonist for certain P2X receptors, allowing researchers to explore receptor-mediated signaling pathways. For example, studies have shown that TNP-ATP can inhibit ATP-induced calcium signaling in human peritubular cells, highlighting its potential as a tool for investigating inflammatory responses .
Table 1: Binding Affinities of TNP-ATP with Various Proteins
| Protein | Kd (TNP-ATP) | Kd (ATP) | Affinity Ratio |
|---|---|---|---|
| Heavy-chain meromyosin | nM | µM | 1000 |
| Ca²⁺-ATPase | nM | µM | 500 |
| Myosin | nM | µM | 2000 |
| Cystic Fibrosis Transmembrane Conductance Regulator | nM | µM | 1500 |
Table 2: Fluorescence Emission Shifts upon Protein Binding
| Protein | Emission Peak Shift (nm) | Fluorescence Intensity Change |
|---|---|---|
| CheA | -5 | Increased |
| Na+/K+ ATPase | -3 | Increased |
| Myosin | -10 | Increased |
Case Studies
-
Myosin ATPase Investigation
The original synthesis of TNP-ATP was aimed at probing the ATP binding site of myosin ATPase. Researchers demonstrated that TNP-ATP could effectively mimic ATP in binding studies, leading to significant insights into muscle contraction mechanisms . -
P2X Receptor Studies
In recent pharmacological tests, TNP-ATP was shown to selectively inhibit specific P2X receptor isoforms at nanomolar concentrations, providing valuable data on receptor function and potential therapeutic targets for inflammatory diseases . -
Protein Kinase Activity Measurement
A study employing TNP-ATP revealed critical kinetic parameters for several protein kinases, elucidating their roles in cellular signaling pathways and offering potential avenues for drug development against kinase-related diseases .
Propriétés
Formule moléculaire |
C16H12N8O19P3-5 |
|---|---|
Poids moléculaire |
713.2 g/mol |
Nom IUPAC |
[[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-4/t7-,11-,12-,15-/m1/s1 |
Clé InChI |
XIGGPWBDCQHZTP-LTVAJPCCSA-J |
SMILES |
C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[N+](=O)[O-] |
SMILES isomérique |
C\1=C(C=C(C2(/C1=[N+](/[O-])\[O-])O[C@H]3[C@@H](O[C@@H]([C@H]3O2)COP(=O)(OP(=O)(OP(=O)([O-])[O-])[O-])[O-])N4C5=NC=NC(=C5N=C4)N)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C2(C1=[N+]([O-])[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















